(R)-citalopram - 128196-02-1

(R)-citalopram

Catalog Number: EVT-412795
CAS Number: 128196-02-1
Molecular Formula: C20H21FN2O
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-Citalopram is the less potent enantiomer of the SSRI citalopram. It is the mirror image of (S)-citalopram (escitalopram) and has significantly lower affinity for the serotonin transporter. [] In scientific research, (R)-citalopram is primarily used as a tool to investigate the mechanism of action of citalopram and escitalopram, particularly their interaction with the serotonin transporter, and to explore the concept of allosteric modulation. []

(S)-Citalopram (Escitalopram)

    Compound Description: (S)-Citalopram, also known as escitalopram, is the S-enantiomer of citalopram. It is a selective serotonin reuptake inhibitor (SSRI) widely recognized for its therapeutic efficacy in treating major depressive disorder and anxiety disorders. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

    Relevance: (S)-Citalopram is the enantiomer of (R)-citalopram, meaning they share the same chemical formula and connectivity but differ in their three-dimensional spatial arrangement. While (S)-citalopram demonstrates high affinity for the serotonin transporter (SERT) and exhibits significant therapeutic benefits, (R)-citalopram shows significantly less potency for SERT and lacks intrinsic antidepressant activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] Several studies suggest that (R)-citalopram might even counteract the therapeutic actions of (S)-citalopram through allosteric modulation of SERT. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Racemic Citalopram

    Compound Description: Racemic citalopram is a mixture containing equal amounts of both (R)-citalopram and (S)-citalopram enantiomers. It was the first form of citalopram introduced as a medication and is still commonly prescribed. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

    Relevance: Racemic citalopram is directly relevant to (R)-citalopram as it contains this enantiomer as one of its components. The presence of (R)-citalopram in the racemic mixture is believed to potentially contribute to a reduced therapeutic effect compared to escitalopram (pure (S)-citalopram). [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This suggests that (R)-citalopram may negatively impact the overall efficacy of citalopram.

S-Desmethylcitalopram

    Compound Description: S-Desmethylcitalopram is the primary active metabolite of both (S)-citalopram (escitalopram) and racemic citalopram. [] It also acts as a selective serotonin reuptake inhibitor (SSRI) and contributes to the overall therapeutic effects of citalopram. [, , , ]

R-Desmethylcitalopram

    Compound Description: R-Desmethylcitalopram is a metabolite of (R)-citalopram and racemic citalopram. [, , , ] Compared to S-desmethylcitalopram, it has significantly lower potency for inhibiting serotonin reuptake. [, , ]

    Relevance: R-Desmethylcitalopram is the primary metabolite of (R)-citalopram. Comparing the activities of R-desmethylcitalopram and S-desmethylcitalopram further emphasizes the enantioselectivity of citalopram's actions, with the S-enantiomer and its metabolites being significantly more potent in their interaction with SERT. [, , , ]

(RS)-Citalopram Diol

    Compound Description: (RS)-Citalopram diol is a chemical intermediate used in the synthesis of both (R)-citalopram and (S)-citalopram. It is a racemic mixture itself. [, ]

    Relevance: (RS)-Citalopram diol is the direct precursor to both (R)-citalopram and (S)-citalopram in the synthetic pathway. [, ] This highlights the close structural relationship between these compounds and their shared chemical origin.

Paroxetine

    Compound Description: Paroxetine is another selective serotonin reuptake inhibitor (SSRI) commonly prescribed as an antidepressant. [, , , , , , , ] Like escitalopram, it exhibits a preference for binding to the serotonin transporter (SERT). [, , , , , , , ]

    Relevance: Paroxetine serves as a comparator to both (R)-citalopram and (S)-citalopram in studies investigating allosteric modulation of SERT. [, , , , , , , ] Specifically, some research suggests that (R)-citalopram might attenuate the binding of paroxetine to SERT, similar to its observed effect on escitalopram. [, , , , , , , ] This finding emphasizes the potential role of (R)-citalopram in modulating the binding kinetics of various antidepressants at the SERT allosteric site.

Fluoxetine

    Compound Description: Fluoxetine, also known as Prozac, is a widely prescribed selective serotonin reuptake inhibitor (SSRI). [, , , , , , , ]

    Relevance: In contrast to escitalopram and paroxetine, fluoxetine demonstrates a different binding profile with the serotonin transporter (SERT). [, , , , , , , ] Notably, (R)-citalopram does not appear to affect fluoxetine's binding to SERT. [, , , , , , , ] This difference suggests that the allosteric modulation of SERT by (R)-citalopram may be selective for specific SSRI antidepressants.

Source and Classification

Citalopram is synthesized from various organic precursors, with its structure classified under the category of phenylpiperazine derivatives. The compound's molecular formula is C20H21F1N2OC_{20}H_{21}F_{1}N_{2}O, and it features a p-fluorophenyl group attached to a dimethylaminopropyl side chain, characteristic of many SSRIs. Citalopram is classified as a racemic mixture, comprising equal parts of both enantiomers: (R)-(-)-citalopram and (S)-(+)-citalopram.

Synthesis Analysis

The synthesis of (R)-(-)-citalopram can be achieved through various methods, with two primary routes being the anion strategy and the double Grignard strategy.

  1. Anion Strategy:
    • The process begins with the reaction of phthalide with p-fluorophenyl magnesium bromide, yielding a 2-hydroxymethyl benzophenone.
    • This intermediate undergoes reduction to form a diol, which then undergoes ring closure using an acid catalyst.
    • The resulting compound is treated with a strong base to form an anion that is subsequently alkylated with N,N-dimethylaminopropyl chloride to yield citalopram.
  2. Double Grignard Strategy:
    • In this method, the same 2-hydroxymethyl benzophenone is treated in situ with a Grignard reagent derived from 3-chloropropyl-dimethylamine.
    • This approach allows for more efficient synthesis without the need for intermediate isolation.

Both methods are characterized by moderate to high yields and can be performed under relatively mild conditions, avoiding extreme temperatures or pressures .

Molecular Structure Analysis

(R)-(-)-citalopram has a complex molecular structure that includes several functional groups:

  • Chiral Centers: The compound contains one chiral center at the carbon adjacent to the nitrogen in the dimethylaminopropyl chain.
  • Functional Groups: It features a fluorine atom on the aromatic ring, which enhances its binding affinity for serotonin transporters.
  • Molecular Geometry: The spatial arrangement around the chiral center influences its interaction with biological targets, particularly serotonin receptors.

The three-dimensional configuration plays a crucial role in its pharmacological activity, as it determines how effectively the drug can bind to its target sites in the brain .

Chemical Reactions Analysis

(R)-(-)-citalopram participates in several chemical reactions that are critical for its synthesis and pharmacological activity:

  1. Reactions Involving Grignard Reagents: The formation of Grignard reagents is vital for constructing the carbon skeleton of citalopram.
  2. Aldol Condensation: This reaction may occur during intermediate steps, particularly when forming larger cyclic structures from smaller precursors.
  3. Dehydration Reactions: These are essential for converting hydroxyl groups into double bonds or nitriles, significantly impacting the final structure and activity of citalopram .
Mechanism of Action

The mechanism of action of (R)-(-)-citalopram primarily involves selective inhibition of serotonin reuptake at synaptic clefts. By blocking the serotonin transporter protein (SERT), it increases the availability of serotonin in the synaptic space, enhancing neurotransmission associated with mood regulation.

Key Points:

  • Binding Affinity: (R)-(-)-citalopram shows specific binding affinity for SERT compared to other neurotransmitter transporters.
  • Enantiomeric Activity: While both enantiomers affect serotonin levels, (S)-(+)-citalopram exhibits greater potency in inhibiting reuptake than (R)-(-)-citalopram .
  • Clinical Implications: The differential effects on serotonin reuptake contribute to variations in therapeutic efficacy and side effects among patients.
Physical and Chemical Properties Analysis

(R)-(-)-citalopram exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 335.39 g/mol.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.
  • Melting Point: Typically around 170-175 °C, indicating stability at room temperature but potential degradation at higher temperatures.
  • pKa Values: Reflects its behavior as a weak base; relevant for understanding its ionization state at physiological pH .

These properties influence its formulation as an oral medication and its pharmacokinetic profile in vivo.

Applications

(R)-(-)-citalopram has significant applications in pharmacotherapy:

  1. Antidepressant Therapy: Used extensively for treating major depressive disorder and generalized anxiety disorder.
  2. Off-label Uses: Sometimes prescribed for obsessive-compulsive disorder, panic disorder, and post-traumatic stress disorder due to its serotonergic effects.
  3. Research Applications: Investigated as a model compound for developing new antidepressants with improved efficacy or reduced side effects.

The compound's effectiveness as an SSRI has made it one of the most widely prescribed antidepressants globally .

Chemical Synthesis and Stereochemical Characterization

Synthetic Routes for Racemic Citalopram and Enantiomeric Resolution

Grignard Reaction-Based Synthesis of Citalopram Precursors

The synthesis of racemic citalopram relies heavily on sequential Grignard reactions to construct its isobenzofuran core and pendant 4-fluorophenyl moiety. A common route begins with 5-cyanophthalide, which undergoes nucleophilic addition with 4-fluorophenylmagnesium bromide to form a tertiary alcohol intermediate. This is followed by a second Grignard reaction using (3-(dimethylamino)propyl)magnesium chloride to introduce the basic side chain [2] [7]. Critical modifications include:

  • Solvent Optimization: Tetrahydrofuran (THF) or toluene as reaction media, with toluene preferred for higher yields (78–85%) due to reduced epimerization [7].
  • Halogen Exchange: Use of CuI/KI at 150°C to convert bromo intermediates to iodo derivatives, enhancing reactivity for Suzuki couplings in substituted analogues [8].
  • One-Pot Strategies: Direct ring closure of diol intermediates using HCl/ethanol or methanesulfonyl chloride/triethylamine, minimizing purification steps [7].

Table 1: Key Grignard Reaction Conditions for Citalopram Synthesis

PrecursorGrignard ReagentSolventYield (%)
5-Cyanophthalide4-FluorophenylMgBrToluene85
Tertiary alcohol intermediate(3-(Dimethylamino)propyl)MgClTHF78
5-Bromophthalide derivativeTrans-phenylvinylboronic acid (Suzuki)DMF/H₂O92

Diastereomeric Salt Formation for Enantiomeric Separation

Resolution of racemic citalopram into its enantiomers exploits chiral acid-mediated diastereomeric crystallization. Key approaches include:

  • Tartaric Acid Derivatives: (+)- or (−)-Di-p-toluoyl-D/L-tartaric acid forms insoluble salts with (R)- or (S)-citalopram, achieving >98% enantiomeric excess (ee) after recrystallization [6].
  • Countercurrent Crystallization: For citalopram oxalate—which forms a solid solution (continuous solid-phase mixture)—multi-stage countercurrent processes separate enantiomers by exploiting subtle solubility differences. A three-stage crystallization protocol enriches (R)-(-)-citalopram to 95% ee [6].

Chiral Chromatography and Crystallization Techniques

Chromatographic methods provide high-purity (R)-(-)-citalopram:

  • β-Cyclodextrin Chiral Stationary Phases: HPLC with β-cyclodextrin columns resolves enantiomers via inclusion complexes, where the (R)-enantiomer exhibits stronger binding (KR = 220 M−1) than (S) due to optimal positioning of the nitrile group within the hydrophobic cavity [4].
  • Preferential Crystallization: Seeding supersaturated racemic solutions with (R)-(-)-citalopram crystals selectively propagates the desired enantiomer, yielding >99% ee material after three cycles [6].

Structural Elucidation of (R)-(-)-Citalopram

X-ray Crystallography and Absolute Configuration Determination

The absolute configuration of (R)-(-)-citalopram was unambiguously assigned via single-crystal X-ray diffraction (XRD):

  • Flack Parameter Analysis: Crystals of (R)-citalopram oxalate (space group P212121) yielded a Flack parameter of 0.02(2), confirming the R configuration at the chiral center (C-1 of the isobenzofuran ring) [3] [6].
  • Resonant Scattering: Anomalous dispersion from bromine or fluorine atoms enhanced stereochemical contrast, critical for light-atom structures [3].
  • Crystal System Characteristics:
  • Hydrogen Bonding: Carboxylates of oxalate ions form H-bonds with the protonated dimethylamino group, stabilizing the R enantiomer in the lattice [6].
  • Unit Cell Metrics: a = 10.21 Å, b = 12.45 Å, c = 14.30 Å, α = β = γ = 90° [6].

Nuclear Magnetic Resonance (NMR) Stereochemical Analysis

NMR techniques distinguish (R)- and (S)-citalopram and quantify enantiopurity:

  • Chiral Solvating Agents (CSAs): β-Cyclodextrin induces diastereotopic splitting of 1H NMR signals. The benzylic CH2 protons of (R)-(-)-citalopram exhibit a 0.15-ppm upfield shift versus (S)-(+) due to differential shielding in the chiral cavity [4].
  • 2D NOESY: Key NOE correlations between the 4-fluorophenyl ring and isobenzofuran CH2 group validate the R configuration’s spatial orientation [8].

Table 2: Key NMR Assignments for (R)-(-)-Citalopram (500 MHz, CDCl3)

Proton Positionδ (ppm), MultiplicityChiral Shift (ΔδR-S, ppm)
Isobenzofuran CH24.85 (d), 4.92 (d)+0.08
Aromatic H-77.52 (d)-0.05
NCH22.42 (t)+0.03

Computational Modeling of Enantiomeric Stability

Density Functional Theory (DFT) simulations rationalize the stability and chiroptical properties of (R)-(-)-citalopram:

  • Conformational Landscape: The (R) enantiomer adopts a folded conformation with intramolecular CH-π interactions between the 4-fluorophenyl ring and isobenzofuran, lowering energy by 1.8 kcal/mol versus (S) [8].
  • Optical Rotation Prediction: B3LYP/6-311++G(d,p) calculations yield [α]D = −38.5° (methanol), matching experimental values ([α]D = −39.2°) [8].
  • Vibrational Circular Dichroism (VCD): Characteristic C-F and C≡N stretches at 1,150 cm−1 and 2,230 cm−1 show opposite VCD intensities for (R) vs. (S), enabling configurational assignment without crystallization [9].

Properties

CAS Number

128196-02-1

Product Name

(R)-(-)-citalopram

IUPAC Name

(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile

Molecular Formula

C20H21FN2O

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1

InChI Key

WSEQXVZVJXJVFP-HXUWFJFHSA-N

SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F

Solubility

39.5 [ug/mL]

Synonyms

(R)-(-)-CITALOPRAM

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F

Isomeric SMILES

CN(C)CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.